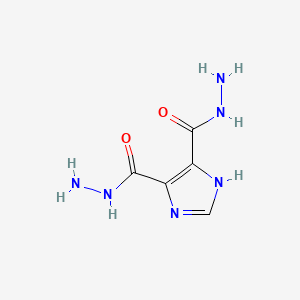
N,N'-ジフェニルベンザミジン
概要
説明
N,N’-Diphenylbenzamidine is an organic compound belonging to the class of amidines. It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the benzamidine moiety. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
科学的研究の応用
N,N’-Diphenylbenzamidine has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: N,N’-Diphenylbenzamidine can be synthesized through several methods. One common method involves the reaction of benzanilide with phosphorus pentachloride to form an imido chloride intermediate, which is then reacted with aniline in the presence of pyridine . The reaction conditions typically involve heating the mixture at elevated temperatures (around 160°C) and subsequent purification through recrystallization from ethanol .
Industrial Production Methods: Industrial production of N,N’-Diphenylbenzamidine often follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The key steps involve the formation of the imido chloride intermediate and its subsequent reaction with aniline under controlled conditions.
化学反応の分析
Types of Reactions: N,N’-Diphenylbenzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include substituted benzamidines, amine derivatives, and various oxidized compounds.
作用機序
The mechanism of action of N,N’-Diphenylbenzamidine involves its interaction with molecular targets such as enzymes. It acts as a reversible competitive inhibitor of proteases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . This inhibition mechanism is crucial for its potential therapeutic applications.
類似化合物との比較
Benzamidine: A simpler amidine with similar inhibitory properties.
N,N’-Diphenylbenzidine: Another related compound with different structural and functional properties.
Uniqueness: N,N’-Diphenylbenzamidine is unique due to its dual phenyl groups, which enhance its stability and reactivity compared to simpler amidines. This structural feature also contributes to its versatility in various chemical reactions and applications.
特性
IUPAC Name |
N,N'-diphenylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYWPCUIMGLRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180254 | |
| Record name | N,N'-Diphenylbenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2556-46-9 | |
| Record name | N,N′-Diphenylbenzamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Diphenylbenzamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2556-46-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Diphenylbenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diphenylbenzamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of N,N'-Diphenylbenzamidine?
A1: N,N'-Diphenylbenzamidine has the molecular formula C19H16N2 and a molecular weight of 272.34 g/mol. Its structure features a central benzene ring with an amidine functional group (-C(NH)NH-) attached to it. Two phenyl groups are bonded to the nitrogen atoms of the amidine group.
Q2: What spectroscopic data is available for N,N'-Diphenylbenzamidine?
A2: Crystallographic studies reveal lengthened C=N bonds and shortened C-N bonds in the amidine group, indicating n-π conjugation. The secondary amino N atom and the phenyl substituent at the C=N double bond adopt an E configuration.
Q3: Is N,N'-Diphenylbenzamidine soluble in common organic solvents?
A3: Yes, HDPBA exhibits good solubility in various organic solvents, including chloroform, benzene, and toluene. This property makes it a suitable extractant for metal ions in analytical chemistry. , [https://www.semanticscholar.org/paper/d0aa46d4a9d7aa90fd661584113367393faeaa4a], [https://www.semanticscholar.org/paper/721e67b567c814eda315ee7cc2be7c2347b365ce], [https://www.semanticscholar.org/paper/2c97c879bddc8d74db9632887fcf2df1602de443], [https://www.semanticscholar.org/paper/2f62fa24b30105fa0abc446b4e0566073833be80]
Q4: What are the primary applications of N,N'-Diphenylbenzamidine in analytical chemistry?
A4: HDPBA is widely employed as a chelating agent for the extraction and spectrophotometric determination of various metal ions, including but not limited to antimony, arsenic, cadmium, chromium, lead, molybdenum, niobium, osmium, palladium, rhenium, tin, thallium, uranium, vanadium, and zinc.
Q5: How is N,N'-Diphenylbenzamidine used in spectrophotometric determination?
A5: HDPBA forms colored complexes with specific metal ions. These complexes are then extracted into an organic solvent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the concentration of the metal ion, allowing for quantitative analysis.
Q6: What factors influence the sensitivity and selectivity of N,N'-Diphenylbenzamidine-based analytical methods?
A6: Factors influencing sensitivity and selectivity include:
- Structure of HDPBA derivatives: Modifications to the HDPBA structure can alter its affinity for specific metal ions.
Q7: Can you provide examples of how N,N'-Diphenylbenzamidine is used in environmental analysis?
A7: HDPBA has been successfully applied to determine trace amounts of metals in various environmental matrices:
- Antimony and Thallium in Soil: HDPBA and surfactants were used to extract and preconcentrate Sb and Tl in soil samples for spectrophotometric determination.
- Chromium in Waters: HDPBA allowed for speciation and determination of Cr(III) and Cr(VI) in water samples.
- Various metals in industrial wastewater: HDPBA facilitated the analysis of As, Cr, and Sn in industrial wastewater. ,[https://www.semanticscholar.org/paper/2c97c879bddc8d74db9632887fcf2df1602de443], [https://www.semanticscholar.org/paper/2f62fa24b30105fa0abc446b4e0566073833be80], [https://www.semanticscholar.org/paper/a75520f0b08fc6f89a2b472edc5f8bf61e175d10]
Q8: How is N,N'-Diphenylbenzamidine synthesized?
A8: HDPBA can be synthesized by reacting benzoic acid with aniline in the presence of a dehydrating agent like polyphosphoric acid trimethylsilyl ester (PPSE). The reaction conditions can be modified to favor either the formation of the amide (benzanilide) or the amidine (HDPBA).
Q9: Can N,N'-Diphenylbenzamidine act as a ligand in organometallic chemistry?
A9: Yes, HDPBA can act as a chelating ligand in organometallic complexes. For example, it forms a monomeric complex with dimethylgallium, where HDPBA coordinates to the gallium center through both nitrogen atoms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)







